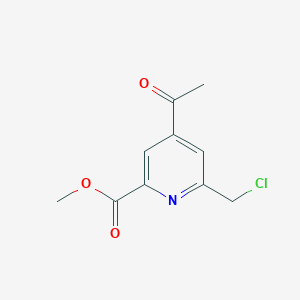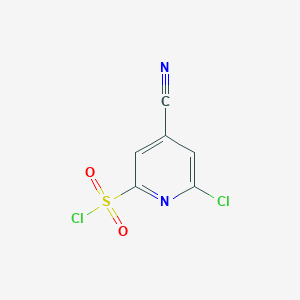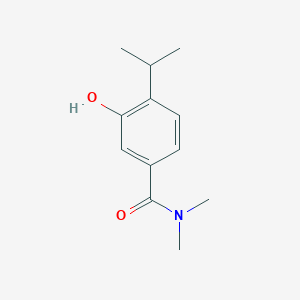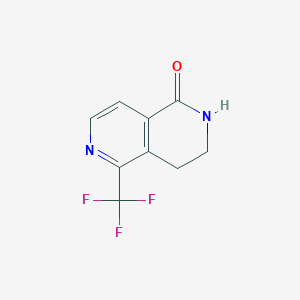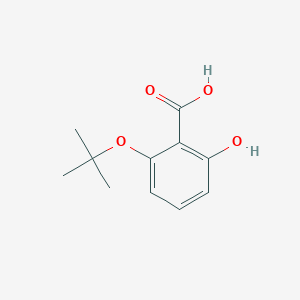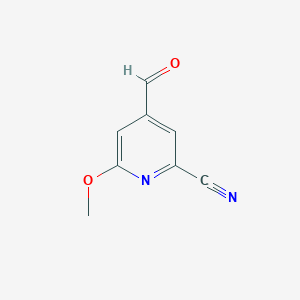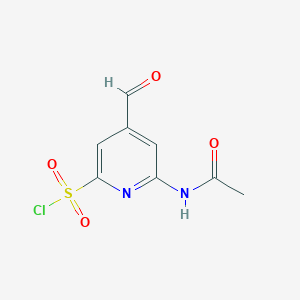![molecular formula C28H44O3 B14854932 [(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] decanoate](/img/structure/B14854932.png)
[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nandrolone decanoate is synthesized through the esterification of nandrolone with decanoic acid. The reaction typically involves the use of an acid catalyst and is carried out under controlled temperature conditions to ensure the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of nandrolone decanoate involves the use of high-performance thin-layer chromatography (HPTLC) for the determination and validation of the compound in pharmaceutical formulations . The process includes the use of organic solvents such as n-hexane and ethyl acetate in various volume compositions .
Analyse Chemischer Reaktionen
Types of Reactions
Nandrolone decanoate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of nandrolone decanoate, which can be further analyzed for their pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Nandrolone decanoate has a wide range of scientific research applications, including:
Chemistry: It is used in the study of steroid chemistry and the development of new synthetic routes for steroid compounds.
Biology: It is used to study the effects of anabolic steroids on muscle growth and development.
Medicine: It is used in the treatment of anemias, osteoporosis, and muscle-wasting syndromes.
Industry: It is used in the pharmaceutical industry for the production of various steroid-based medications.
Wirkmechanismus
Nandrolone decanoate exerts its effects by binding to androgen receptors in the body. This binding activates the receptor, leading to the transcription of specific genes that promote protein synthesis and muscle growth . The compound also stimulates erythropoietin production, which increases red blood cell mass and improves oxygen delivery to tissues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nandrolone phenylpropionate: Another ester of nandrolone with a shorter duration of action compared to nandrolone decanoate.
Testosterone decanoate: A testosterone ester with similar anabolic properties but different pharmacokinetics.
Trenbolone decanoate: A synthetic anabolic steroid with a different chemical structure but similar anabolic effects.
Uniqueness
Nandrolone decanoate is unique due to its long duration of action and mild side effect profile, making it suitable for use in women and children . It has strong anabolic effects and weak androgenic effects, which contribute to its widespread use in medical treatments .
Eigenschaften
Molekularformel |
C28H44O3 |
|---|---|
Molekulargewicht |
428.6 g/mol |
IUPAC-Name |
[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] decanoate |
InChI |
InChI=1S/C28H44O3/c1-3-4-5-6-7-8-9-10-27(30)31-26-16-15-25-24-13-11-20-19-21(29)12-14-22(20)23(24)17-18-28(25,26)2/h19,22-26H,3-18H2,1-2H3/t22?,23?,24?,25?,26?,28-/m0/s1 |
InChI-Schlüssel |
JKWKMORAXJQQSR-KFYAOXDASA-N |
Isomerische SMILES |
CCCCCCCCCC(=O)OC1CCC2[C@@]1(CCC3C2CCC4=CC(=O)CCC34)C |
Kanonische SMILES |
CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


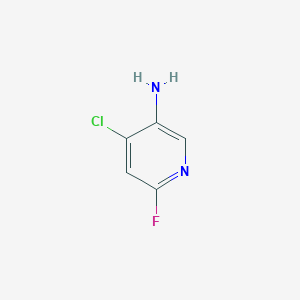
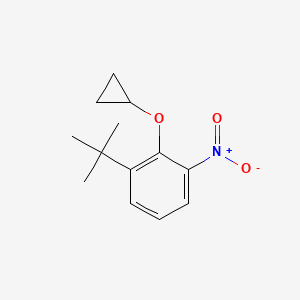
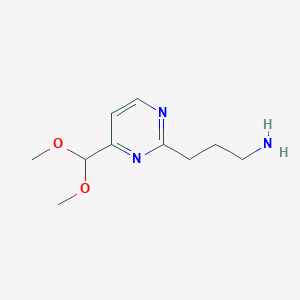
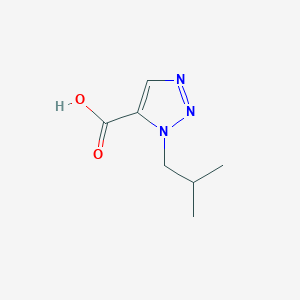
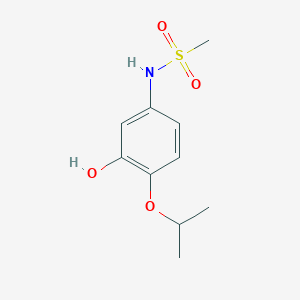
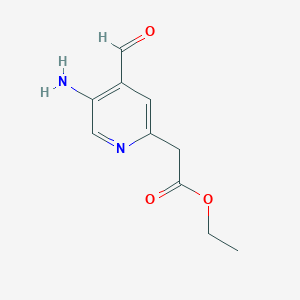
![9-Chloro-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14854868.png)
